2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated indole is coupled with another indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to cell signaling and apoptosis, providing insights into cellular mechanisms.
Pharmacology: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industrial Applications: The compound’s derivatives are explored for their use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling pathways.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Anti-inflammatory Action: The compound modulates the production of inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with roles in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide is unique due to its dual indole structure, which enhances its binding affinity to multiple molecular targets. This structural feature contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(1-methylindol-6-yl)acetamide |
InChI |
InChI=1S/C21H20N4O2/c1-14(26)22-18-4-3-5-19-17(18)9-11-25(19)13-21(27)23-16-7-6-15-8-10-24(2)20(15)12-16/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
XTHMAZRYBLNCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4C |
Origin of Product |
United States |
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